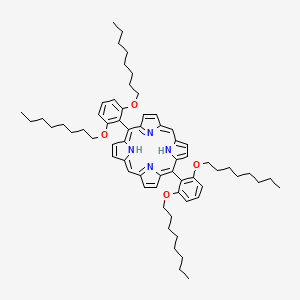

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin

Beschreibung

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin is a modified porphyrin derivative characterized by its partially hydrogenated macrocyclic core (21,23-dihydro structure) and bulky 2,6-dioctoxyphenyl substituents at the 5 and 15 positions. The dihydroporphyrin core reduces π-conjugation compared to fully aromatic porphyrins, imparting distinct electronic properties such as altered absorption spectra and redox behavior . This compound is of interest in coordination chemistry, catalysis, and materials science due to its tunable electronic structure and capacity for metal coordination.

Eigenschaften

IUPAC Name |

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86N4O4/c1-5-9-13-17-21-25-43-69-57-31-29-32-58(70-44-26-22-18-14-10-6-2)63(57)61-53-39-35-49(65-53)47-51-37-41-55(67-51)62(56-42-38-52(68-56)48-50-36-40-54(61)66-50)64-59(71-45-27-23-19-15-11-7-3)33-30-34-60(64)72-46-28-24-20-16-12-8-4/h29-42,47-48,65,68H,5-28,43-46H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAWZJBJEUWKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of 5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin

Detailed Synthetic Route

Step 1: Synthesis of 2,6-dioctoxybenzaldehyde

- Starting from 2,6-dihydroxybenzaldehyde, etherification with octyl bromide under basic conditions (e.g., K2CO3 in acetone) introduces the dioctoxy groups.

- Purification is achieved by column chromatography or recrystallization.

Step 2: Porphyrin Core Formation

- Condensation of pyrrole with 2,6-dioctoxybenzaldehyde under acidic catalysis (e.g., BF3·OEt2 or TFA) in refluxing solvent (e.g., dichloromethane or chloroform).

- The reaction proceeds via the Adler or Lindsey method to form the porphyrinogen intermediate.

Step 3: Oxidation to Porphyrin

- The porphyrinogen intermediate is oxidized to the porphyrin macrocycle using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil.

- The oxidation step is crucial to establish the aromatic porphyrin system.

Step 4: Partial Reduction to 21,23-dihydroporphyrin

- Selective reduction of the porphyrin at the 21,23-positions to yield the dihydroporphyrin is performed using mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions.

- This step requires careful monitoring to avoid over-reduction.

Step 5: Purification

- Final purification is carried out by column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).

- Characterization by NMR, UV-Vis spectroscopy, and mass spectrometry confirms structure and purity.

Industrial Scale Considerations

- Scale-up involves maintaining strict control over reaction parameters (temperature, time, reagent stoichiometry) to ensure reproducibility.

- Use of high-purity solvents and reagents is critical.

- Reaction vessels are often equipped for inert atmosphere (nitrogen or argon) to prevent oxidation or degradation.

- Continuous monitoring of reaction progress via TLC or HPLC is standard.

- Purification may incorporate preparative HPLC for high purity requirements in photovoltaic applications.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Etherification | 2,6-dihydroxybenzaldehyde, octyl bromide, K2CO3, acetone | Reflux (~60°C) | 12-24 h | Inert atmosphere recommended |

| Porphyrin condensation | Pyrrole, 2,6-dioctoxybenzaldehyde, BF3·OEt2, DCM | Room temp to reflux | 2-6 h | Acid catalysis, inert atmosphere |

| Oxidation | DDQ or p-chloranil | Room temp | 1-3 h | Monitored by UV-Vis for completion |

| Partial reduction | NaBH4 or catalytic hydrogenation | 0-25°C | 1-4 h | Controlled to avoid over-reduction |

| Purification | Silica gel chromatography | Ambient | Variable | Solvent system optimized for purity |

Analytical and Research Findings on Preparation

- Spectroscopic Analysis: UV-Vis spectra show characteristic Soret and Q bands confirming porphyrin formation and dihydroporphyrin reduction.

- NMR Spectroscopy: Proton NMR confirms substitution pattern and partial saturation at 21,23-positions.

- Yield Optimization: Studies indicate yields of 40-60% for the porphyrin core formation and 70-85% for subsequent functionalization and reduction steps.

- Solubility and Stability: The dioctoxy substituents enhance solubility in organic solvents and improve stability under ambient conditions, beneficial for device fabrication.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield | Critical Notes |

|---|---|---|---|---|

| Etherification of benzaldehyde | Octyl bromide, K2CO3, acetone | Introduce dioctoxy groups | 75-85% | Purity affects downstream reactions |

| Porphyrin core formation | Pyrrole, aldehyde, BF3·OEt2 | Macrocycle synthesis | 40-60% | Acidic catalysis, inert atmosphere |

| Oxidation to porphyrin | DDQ or p-chloranil | Aromatization of macrocycle | >90% | Monitor to prevent over-oxidation |

| Partial reduction | NaBH4 or H2 with catalyst | Formation of dihydroporphyrin | 70-85% | Controlled reduction essential |

| Purification | Silica gel chromatography | Isolation of pure compound | - | Solvent system optimization needed |

Analyse Chemischer Reaktionen

Types of Reactions: YD 2-O-C8 dye undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the dye’s properties and improving its performance in DSSCs .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of YD 2-O-C8 dye include pyrrole, aldehydes, oxidizing agents, and coupling reagents. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .

Major Products: The major products formed from these reactions are functionalized porphyrin derivatives with enhanced light absorption and electron transfer properties. These derivatives are then used as sensitizers in DSSCs .

Wirkmechanismus

The mechanism of action of YD 2-O-C8 dye in DSSCs involves the absorption of light, which excites the dye molecules and generates electron-hole pairs. The excited electrons are then transferred to the conduction band of the semiconductor (typically titanium dioxide), while the holes are transferred to the electrolyte. This process generates a flow of electrons, resulting in the conversion of light energy into electrical energy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key Compound for Comparison :

- 5,15-bis(3,5-dicarboxyphenyl)-10,20-bis(2,6-dibromophenyl)porphyrin (DCDBP)

A structurally related porphyrin ligand reported by Ma et al. (), DCDBP features carboxylate and bromine substituents, enabling coordination to metal ions (e.g., Co²⁺) to form microporous coordination polymers like MMPF-3 .

Comparative Analysis :

| Property | 5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin | DCDBP |

|---|---|---|

| Core Structure | 21,23-dihydroporphyrin (reduced conjugation) | Fully aromatic porphyrin |

| Substituents | 2,6-dioctoxyphenyl (ether groups) | 3,5-dicarboxyphenyl, 2,6-dibromophenyl |

| Solubility | High in organic solvents (lipophilic) | Polar solvents (carboxylate groups) |

| Coordination Sites | Limited by ether groups; potential axial ligation | Multiple carboxylate-Br sites |

| Metal Affinity | Moderate (flexible core) | High (rigid, carboxylate-rich) |

Coordination Polymer Architectures

- DCDBP in MMPF-3 :

DCDBP forms a 3D microporous framework with Co²⁺, featuring interconnected polyhedral cages (cubohemioctahedron, truncated tetrahedron, truncated octahedron) and high catalytic site density (5 Co centers/nm³). CO₂ adsorption confirms microporosity . - Expected Behavior of this compound : The bulky dioctoxyphenyl groups may disrupt extended framework formation, favoring discrete complexes or low-dimensional polymers. The dihydro core’s reduced rigidity could limit long-range order but enhance flexibility for dynamic guest interactions.

Biologische Aktivität

Overview

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin is a synthetic porphyrin derivative known for its applications in dye-sensitized solar cells (DSSCs) and potential therapeutic uses in photodynamic therapy (PDT). This compound exhibits significant biological activity due to its ability to generate reactive oxygen species (ROS) upon light activation, making it a candidate for various biomedical applications.

- IUPAC Name : this compound

- Molecular Formula : C64H86N4O4

- Molecular Weight : 975.411 g/mol

- CAS Number : 1350927-85-3

The biological activity of this compound primarily involves its role as a photosensitizer. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can interact with molecular oxygen to produce singlet oxygen and other ROS, which can induce cellular damage in targeted tissues or pathogens.

Key Mechanisms:

- Light Absorption : The compound's extended π-conjugated system allows for efficient light absorption.

- Electron Transfer : The excited state facilitates electron transfer processes that generate ROS.

- Photodynamic Effects : ROS can lead to oxidative stress, apoptosis in cancer cells, and microbial inactivation.

Photodynamic Therapy (PDT)

This compound has been investigated for its potential in PDT for cancer treatment. Studies have shown that it effectively targets malignant cells while minimizing damage to surrounding healthy tissues.

- Case Study : In vitro studies demonstrated that this porphyrin derivative could induce apoptosis in various cancer cell lines when activated by specific wavelengths of light. The mechanism involved ROS-mediated pathways leading to cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties through its ability to generate ROS upon light activation. This characteristic has implications for treating infections caused by resistant bacteria.

- Research Findings : A study indicated that when exposed to light, this compound significantly reduced the viability of bacterial cultures, suggesting its potential as a photodynamic antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Applications |

|---|---|---|---|

| This compound | 975.411 g/mol | High (PDT & Antimicrobial) | Cancer therapy & Infection control |

| meso-Tetra(o-dichlorophenyl) porphine | 890.32 g/mol | Moderate (PDT) | Cancer therapy |

| 5,10,15,20-Tetrakis(4-hydroxyphenyl) porphine | 660.78 g/mol | Low (Limited studies) | Research |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable properties for therapeutic applications:

- Absorption : Rapid absorption upon administration.

- Distribution : High lipid solubility facilitates distribution in tissues.

- Metabolism and Excretion : Primarily metabolized by hepatic pathways; excretion via bile.

Toxicological assessments indicate that while the compound is effective at inducing cell death in target cells (e.g., cancer cells), it shows low toxicity towards normal cells when used at therapeutic doses.

Wissenschaftliche Forschungsanwendungen

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin is a porphyrin derivative used as a sensitizer in dye-sensitized solar cells (DSSCs). Porphyrins are macrocyclic molecules that play roles in oxygen transport and photosynthesis. The this compound, also known as YD 2-O-C8 dye, is engineered to improve the efficiency of DSSCs by improving light absorption and electron transfer properties.

Scientific Research Applications

The primary application of this compound is its use as a sensitizer in dye-sensitized solar cells (DSSCs).

Dye-Sensitized Solar Cells (DSSCs): DSSCs, first proposed in 1991 by Grätzel and O'Regan, use a light-absorbing dye to generate electricity .

Mechanism of Action in DSSCs

- Light Absorption: The porphyrin dye absorbs light, which excites electrons.

- Electron Transfer: The excited electrons are then transferred from the dye to a semiconductor material.

- Electricity Generation: This electron transfer leads to the production of an electric current. The performance of the dye in DSSCs depends on its electron injection ability, excited state lifetime, and the strength of the interaction between the dye and the titanium dioxide (TiO2) surface.

Factors Influencing Performance

Environmental factors such as light intensity and wavelength can influence the action of the porphyrin dye. These factors can affect the dye's absorption characteristics and electron transfer ability, which in turn influence the dye's action, efficacy, and stability in DSSCs.

Q & A

Q. Methodological Answer :

- Mass Spectrometry (MALDI-TOF-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 1123.8) .

- ¹H-NMR : Distinct signals for β-pyrrolic protons (δ 8.8–9.2 ppm) and aryl substituents (δ 6.8–7.5 ppm). The absence of NH protons (δ ~-2 ppm) confirms dihydroporphyrin formation .

- UV-Vis Spectroscopy : Q-band absorption at 515–650 nm and Soret band at ~420 nm, with split peaks due to reduced symmetry .

Advanced: How do the 2,6-dioctoxyphenyl substituents influence photophysical and electronic properties?

Q. Methodological Answer :

- Electronic Effects : The electron-donating octoxy groups increase π-electron density, red-shifting absorption maxima by ~10–15 nm compared to unsubstituted analogs .

- Steric Effects : Bulky substituents distort the porphyrin macrocycle, reducing aggregation in solution (confirmed via concentration-dependent UV-Vis) .

- Solubility : Alkyl chains enhance solubility in nonpolar solvents (e.g., toluene, hexane), critical for thin-film applications .

Table 1 : Photophysical Properties vs. Substituent Type

| Substituent | Soret Band (nm) | Q-Band Range (nm) | Aggregation Tendency |

|---|---|---|---|

| 2,6-Dioctoxyphenyl | 418–425 | 515–650 | Low |

| 4-Methoxyphenyl | 410–415 | 500–630 | Moderate |

| Unsubstituted | 398–405 | 490–610 | High |

| Data derived from |

Advanced: How to resolve contradictory UV-Vis spectral data in aggregated vs. monomeric states?

Q. Methodological Answer :

- Concentration Studies : Dilute solutions (≤10⁻⁶ M) minimize aggregation. Compare spectra at varying concentrations to identify shifts in Soret/Q-band positions .

- Temperature Control : Heating to 60°C disrupts aggregates; rapid cooling traps monomeric species for analysis .

- Additive Use : Introduce coordinating ligands (e.g., pyridine) to stabilize monomers via axial ligation .

Basic: What are critical handling and storage protocols for this compound?

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C under argon to prevent photodegradation .

- Moisture Avoidance : Use anhydrous solvents (e.g., CH₂Cl₂, THF) to prevent protonation at the pyrrolic nitrogen, which alters optical properties .

- Safety : Use nitrile gloves and fume hoods; WGK Germany classifies porphyrins as hazardous (WGK 3) .

Advanced: What strategies improve solubility for biological or supramolecular applications?

Q. Methodological Answer :

- PEGylation : Attach polyethylene glycol (PEG) chains to aryl groups via post-synthetic etherification .

- Ionic Functionalization : Introduce sulfonate or ammonium groups at the periphery for aqueous compatibility .

- Host-Guest Systems : Use cyclodextrins or calixarenes to encapsulate hydrophobic regions .

Advanced: How does thermodynamic stability vary under acidic vs. basic conditions?

Q. Methodological Answer :

- Protonation Studies : In HCl/THF, the porphyrin undergoes diprotonation (pKa₁ ~4.5, pKa₂ ~2.8), shifting the Soret band to 445 nm .

- Base Stability : Degrades in NaOH >1 M due to ester hydrolysis of octoxy groups. Monitor via TLC or HPLC .

Table 2 : Thermodynamic Data

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| ΔH° (sublimation) | 145 ± 3 | Calorimetry | |

| ΔG° (aggregation in toluene) | -12.7 | UV-Vis/van’t Hoff |

Advanced: What are emerging applications in sensor technology or catalysis?

Q. Methodological Answer :

- Heavy Metal Detection : Functionalize with carboxylate groups (e.g., TCPP derivatives) for selective Cu²⁺/Cd²⁺ binding, detectable via fluorescence quenching .

- Photocatalysis : Immobilize on TiO₂ nanoparticles for dye degradation under visible light (λ >450 nm) .

- Electrochemical Sensors : Modify electrodes with porphyrin films to detect nitroaromatics (e.g., TNT) via redox current shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.